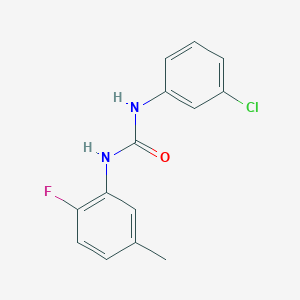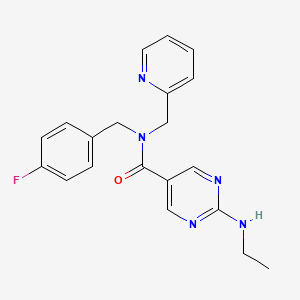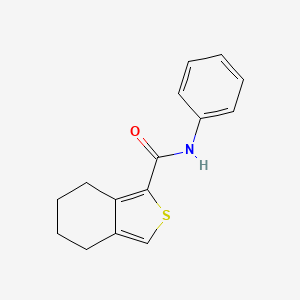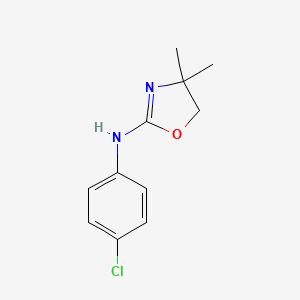
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthesized compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its biological activity by inhibiting the activity of specific enzymes or receptors. For example, in cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate the activity of specific receptors in the brain, such as the GABA receptor.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to induce cell death and inhibit tumor growth. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate neurotransmitter activity and reduce symptoms such as anxiety and depression. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide and has been shown to inhibit plant growth by disrupting cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers must take precautions when handling N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea and ensure that appropriate safety measures are in place.
Direcciones Futuras
For N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea research include the development of novel anticancer agents and herbicides, as well as further investigation into its potential side effects and environmental impact.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea involves the reaction between 3-chloroaniline and 2-fluoro-5-methylphenyl isocyanate in the presence of a catalyst and solvent. The reaction yields N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea as a white crystalline solid with a melting point of 185-187°C. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has shown potential in various scientific research fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential as an anticancer agent and as a treatment for neurological disorders. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide for weed control. In material science, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(16)13(7-9)18-14(19)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDJFCANBHRDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)

![N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)


![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)
![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)

![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
![sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)

